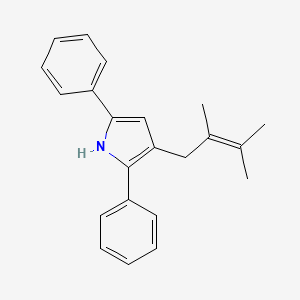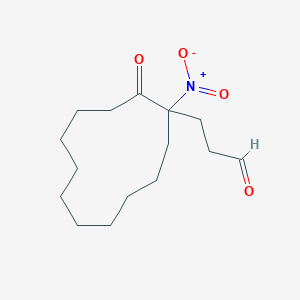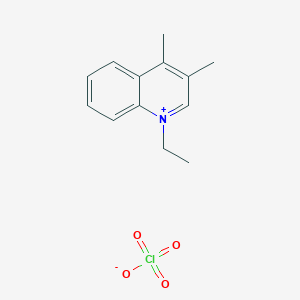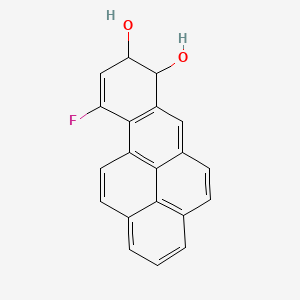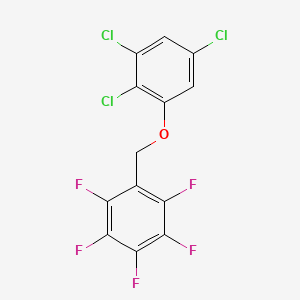
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H23NSi, and it has a molecular weight of 185.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
N-tert-Butylmethylamine: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is unique due to its combination of the tert-butyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and various industrial applications .
Propiedades
| 81634-49-3 | |
Fórmula molecular |
C10H23NSi |
Peso molecular |
185.38 g/mol |
Nombre IUPAC |
2-methyl-N-(3-trimethylsilylprop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C10H23NSi/c1-10(2,3)11-8-7-9-12(4,5)6/h7,9,11H,8H2,1-6H3 |
Clave InChI |
BTDKXRFIKFUDFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


